2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid

Description

Chemical Structure and Properties

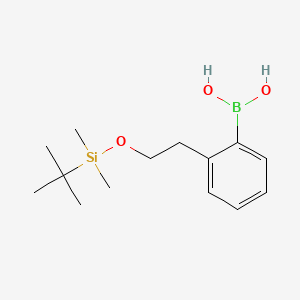

2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid (CAS: 913835-62-8, molecular formula: C₁₄H₂₅BO₃Si, molecular weight: 292.25 g/mol) is a boronic acid derivative featuring a tert-butyldimethylsilyl (TBDMS) ether-protected ethylene linker attached to a phenylboronic acid core . The TBDMS group enhances steric protection and stability, making the compound suitable for multi-step synthetic workflows where intermediate deprotection is required (e.g., using TBAF) .

Synthesis and Applications

This compound is synthesized via Suzuki-Miyaura cross-coupling reactions using Pd(PPh₃)₄ as a catalyst, as demonstrated in the synthesis of ABCG2 inhibitors (e.g., compounds 28–31) for cancer therapy research . Its primary role is as a key intermediate in medicinal chemistry, enabling the introduction of biphenyl motifs with tunable solubility and selectivity profiles.

Properties

IUPAC Name |

[2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO3Si/c1-14(2,3)19(4,5)18-11-10-12-8-6-7-9-13(12)15(16)17/h6-9,16-17H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNGSWXPLWIRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657157 | |

| Record name | [2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-62-8 | |

| Record name | B-[2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid typically involves the following steps:

Boronic Acid Formation: The phenylboronic acid core is synthesized through the reaction of phenylmagnesium bromide with trimethyl borate.

Silane Addition: The tert-butyldimethylsilyloxyethyl group is introduced by reacting the phenylboronic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow chemistry and automated purification systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form boronic acids with different substituents.

Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alcohols and amines are used, often in the presence of a catalyst like palladium on carbon.

Major Products Formed:

Boronic Esters: Formed through the oxidation of the boronic acid group.

Borates: Resulting from further oxidation reactions.

Substituted Boronic Acids: Produced through substitution reactions involving different nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

This compound has been employed in the synthesis of novel anticancer agents. For instance, it has been used to create derivatives that inhibit specific cancer-related proteins, such as ABCG2. Studies have shown that compounds derived from phenylboronic acids exhibit promising activity against multidrug-resistant cancer cells by modulating drug transport mechanisms .

Case Study: ABCG2 Inhibition

A series of N-(biphenyl-3-yl)quinoline carboxamides were synthesized using 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid as a key intermediate. These compounds demonstrated significant inhibition of ABCG2, a transporter linked to drug resistance in cancer therapy. The study highlighted the importance of structural modifications to enhance solubility and potency, indicating that this boronic acid derivative plays a crucial role in developing effective cancer therapeutics .

Chemical Biology

Bioconjugation and Labeling

The compound is also utilized in bioconjugation strategies, particularly for labeling biomolecules. Its boronic acid functionality allows for selective binding to diols, which is useful in creating stable conjugates for imaging and therapeutic applications. For example, its derivatives have been explored as potential radiolabeling precursors in PET imaging studies .

Case Study: PET Imaging Applications

In research involving O-(2-[18F]fluoroethyl)-l-tyrosine as a PET tracer, derivatives of this compound were synthesized to improve the labeling efficiency and stability of the tracer. This work demonstrates the compound's utility in enhancing imaging techniques for brain tumors, providing insights into tumor biology and treatment responses .

Organic Synthesis

Cross-Coupling Reactions

The compound serves as an important reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds. It allows for the synthesis of complex organic molecules with high efficiency and selectivity. The ability to modify its substituents enables chemists to tailor compounds for specific biological activities .

Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of ABCG2 inhibitors | Enhanced potency against multidrug-resistant cells |

| Chemical Biology | Bioconjugation for PET imaging | Improved labeling efficiency and stability |

| Organic Synthesis | Cross-coupling reactions (Suzuki-Miyaura) | Efficient formation of carbon-carbon bonds |

Mechanism of Action

The mechanism by which 2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical processes. The silyloxy group provides steric protection and enhances the compound's stability.

Comparison with Similar Compounds

Substituent-Driven Physicochemical and Reactivity Profiles

The TBDMS group in the target compound confers unique properties compared to other boronic acid derivatives. Below is a comparative analysis of structurally related compounds:

Research Findings and Performance Metrics

- Reactivity in Cross-Coupling: The TBDMS-protected compound exhibits moderate coupling yields (e.g., 28–31 synthesized in "acceptable to low" yields) due to steric hindrance from the bulky silyl group . In contrast, 2-(Morpholino)phenylboronic acid achieves higher yields in less hindered systems .

- Solubility: Analogues with polar groups (e.g., triethylene glycol chains or dimethylaminoethyl carbamoyl) show improved aqueous solubility, critical for bioavailability in drug candidates .

- Stability : The TBDMS group prevents premature oxidation or hydrolysis, enabling sequential deprotection in multi-step syntheses . Sulfonyl and methylsulfonyl derivatives are more stable under acidic conditions but prone to nucleophilic attack .

Biological Activity

2-(2-(tert-Butyldimethylsilyloxy)ethyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a phenylboronic acid moiety and a tert-butyldimethylsilyloxy group. Its biological activity has been investigated in the context of enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C14H23B O3Si

- Molecular Weight : 270.34 g/mol

- CAS Number : 929277-63-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which can modulate enzyme activity.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for various enzymes, particularly serine proteases and glycosidases. The specific mechanism involves the formation of a boronate ester with the hydroxyl groups of the enzyme's active site, leading to altered enzyme function.

Table 1: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Reference |

|---|---|---|

| Serine Proteases | Competitive inhibition | |

| Glycosidases | Non-competitive |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown varying degrees of activity against different bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Case Studies

-

Inhibition of Glycosidases

A study demonstrated that this compound effectively inhibited glycosidase enzymes involved in carbohydrate metabolism. The inhibition was characterized by kinetic studies revealing a non-competitive inhibition pattern with significant implications for metabolic disorders. -

Antifungal Activity

Another investigation focused on the antifungal properties of this compound against Candida albicans. The results indicated moderate antifungal activity, suggesting potential for development into therapeutic agents for fungal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.